

Application Note: Analysis of Penconazole and its Hydroxide Metabolite Residues in Crops

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Compound of Interest

Compound Name: Penconazol Hydroxide

Cat. No.: B15292639

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Introduction

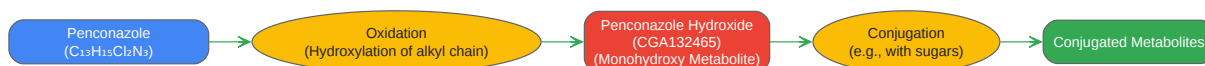
Penconazole is a systemic triazole fungicide widely used in agriculture to control powdery mildew and other fungal pathogens on a variety of fruits and vegetables.[1][2][3] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2][3] Due to its widespread use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for penconazole in food commodities to ensure consumer safety.

In plants, penconazole is metabolized, with the primary transformation being the oxidation of the alkyl chain to form monohydroxy metabolites.[2][3] The most predominant of these is the β -monohydroxy metabolite, known as CGA132465, which can be present in both free and conjugated forms and can constitute a significant portion of the total residue.[2][3] Therefore, the analysis of both the parent penconazole and its main hydroxide metabolite is crucial for a comprehensive risk assessment and to ensure compliance with food safety regulations.

This application note provides a detailed protocol for the extraction and quantification of penconazole and its hydroxide metabolite (CGA132465) residues in high water content crops using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Metabolic Pathway of Penconazole in Plants

The metabolic transformation of penconazole in plants primarily involves hydroxylation at various positions of the pentyl side chain, followed by conjugation with sugars. The resulting monohydroxy metabolites are a key focus of residue analysis.



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Caption: Metabolic pathway of Penconazole in plants.

Experimental Protocols

This section details the procedures for sample preparation and instrumental analysis for the determination of penconazole and its hydroxide metabolite residues in crops.

Sample Preparation: QuEChERS Protocol (Modified AOAC 2007.01)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4][5] The following protocol is suitable for high moisture content crops such as fruits and vegetables.

3.1.1. Reagents and Materials

- Acetonitrile (ACN), HPLC grade
- Anhydrous Magnesium Sulfate (MgSO₄)
- Sodium Chloride (NaCl)
- Trisodium Citrate Dihydrate
- Disodium Hydrogen Citrate Sesquihydrate

- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Graphitized Carbon Black (GCB) - for pigmented samples
- 50 mL polypropylene centrifuge tubes with screw caps
- 15 mL polypropylene centrifuge tubes for dSPE
- High-speed centrifuge
- Vortex mixer

3.1.2. Extraction Procedure

- Homogenization: Homogenize a representative portion of the crop sample.
- Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Solvent Addition: Add 10-15 mL of acetonitrile to the tube.
- Internal Standard: Add an appropriate internal standard if necessary.
- Shaking: Cap the tube and shake vigorously for 1 minute.
- Salt Addition: Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[6]
- Extraction: Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge at $\geq 3000 \times g$ for 5 minutes.

3.1.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Supernatant Transfer: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube.

- **dSPE Sorbent:** The dSPE tube should contain anhydrous MgSO_4 (e.g., 900 mg) and PSA (e.g., 150 mg). For samples with high fat content, C18 may be included. For pigmented samples, GCB can be used, but it may retain planar pesticides.
- **Shaking and Centrifugation:** Cap the dSPE tube, shake for 30 seconds, and then centrifuge at high speed for 2-5 minutes.
- **Final Extract:** The resulting supernatant is the final extract.
- **Acidification:** For improved stability of certain pesticides, acidify the final extract with a small amount of formic acid.
- **Filtration:** Filter the final extract through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

3.2.1. LC-MS/MS System

A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

3.2.2. Chromatographic Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B	Methanol with 0.1% formic acid
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Gradient	Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

3.2.3. Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon

3.2.4. Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions can be used for the quantification and confirmation of penconazole and its hydroxide metabolite. Collision energies should be optimized for the specific instrument used.

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
Penconazole	284.1	159.0	70.0[7]
Penconazole Hydroxide (CGA132465)	300.1	159.0	125.0

Note: The MRM transitions for Penconazole Hydroxide are proposed based on its structure as a monohydroxy derivative of penconazole. The precursor ion is the $[M+H]^+$ of the hydroxylated molecule. The product ions are common fragments expected from the penconazole structure.

Quantitative Data

The following tables summarize residue data for penconazole in various crops from supervised trials. It is important to note that publicly available data on the residue levels of the penconazole hydroxide metabolite (CGA132465) are limited. For dietary risk assessment, regulatory bodies sometimes use conversion factors to estimate the concentration of the metabolite based on the parent compound's residue levels.[3]

Table 1: Penconazole Residues in Grapes

Country	No. of Trials	Application Rate (kg ai/ha)	PHI (days)	Residues (mg/kg)
Various EU	14	0.02-0.05	14-21	<0.01, 0.01, 0.02 (x3), 0.03 (x4), 0.04, 0.05, 0.08, 0.17, 0.32[8]
Egypt	-	-	0	1.04[9]
Egypt	-	-	1	0.89[9]
Egypt	-	-	3	0.53[9]
Egypt	-	-	7	0.35[9]
Egypt	-	-	14	<0.02[9]

Table 2: Penconazole Residues in Cucumbers (Greenhouse)

Country	No. of Trials	Application Rate (kg ai/ha)	PHI (days)	Residues (mg/kg)
Various EU	8	0.05	3	<0.01, <0.02, <0.02, 0.01, 0.01, 0.02, 0.03, 0.03[8]

Table 3: Penconazole Residues in Tomatoes (Greenhouse)

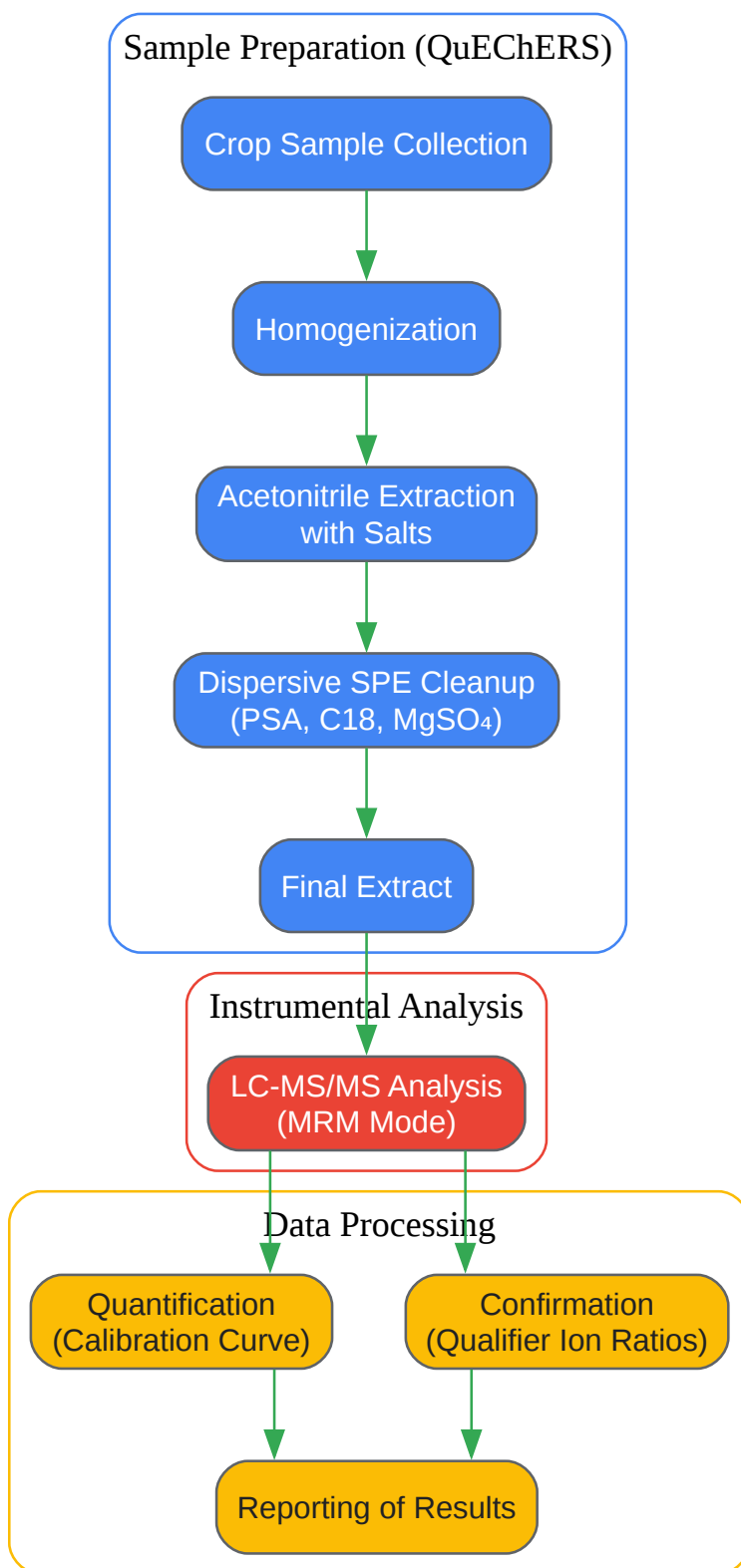
Country	No. of Trials	Application Rate (kg ai/ha)	PHI (days)	Residues (mg/kg)
Various EU	14	0.038-0.05	3	<0.01 (x3), <0.02 (x3), 0.02 (x4), 0.03, 0.03, 0.04, 0.07

Table 4: Penconazole Residues in Apples and Pears

Country	No. of Trials	Application Rate (kg ai/ha)	PHI (days)	Residues (mg/kg)
Various EU	18	0.02-0.05	14	<0.01, <0.02 (x4), 0.01 (x4), 0.02 (x3), 0.030, 0.038, 0.04, 0.048, 0.05, 0.079[8]

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.



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Caption: Analytical workflow for Penconazole residue analysis.

Conclusion

The described QuEChERS extraction method followed by LC-MS/MS analysis provides a robust and sensitive approach for the simultaneous determination of penconazole and its primary hydroxide metabolite in various crop matrices. This detailed protocol and the accompanying information will be a valuable resource for researchers, scientists, and professionals in the field of food safety and pesticide residue analysis, enabling accurate monitoring and ensuring compliance with regulatory standards.

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